[(3-Chloroacridin-9-yl)sulfanyl]acetic acid
Description
[(3-Chloroacridin-9-yl)sulfanyl]acetic acid is a heterocyclic compound featuring an acridine core substituted with a chlorine atom at position 3 and a sulfanylacetic acid moiety at position 7. Acridine derivatives are well-known for their planar aromatic systems, which facilitate intercalation with DNA or proteins, making them relevant in medicinal chemistry and materials science .
Properties
CAS No. |
112759-00-9 |
|---|---|
Molecular Formula |
C15H10ClNO2S |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-(3-chloroacridin-9-yl)sulfanylacetic acid |
InChI |
InChI=1S/C15H10ClNO2S/c16-9-5-6-11-13(7-9)17-12-4-2-1-3-10(12)15(11)20-8-14(18)19/h1-7H,8H2,(H,18,19) |
InChI Key |
CBNPSLGLKCPWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloroacridin-9-yl)thio)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloroacridine, which is commercially available or can be synthesized from acridine through chlorination.
Thioether Formation: The 3-chloroacridine is reacted with thioglycolic acid under basic conditions to form the thioether linkage. This step involves the nucleophilic substitution of the chlorine atom by the thiol group of thioglycolic acid.
Acidification: The resulting intermediate is then acidified to yield 2-((3-Chloroacridin-9-yl)thio)acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloroacridin-9-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acridine ring can be reduced under specific conditions to form dihydroacridine derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroacridine derivatives.
Substitution: Aminoacridine, thioacridine derivatives.
Scientific Research Applications
2-((3-Chloroacridin-9-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of acridine derivatives.
Medicine: Explored for its potential therapeutic applications, particularly in targeting DNA and RNA.
Industry: Utilized in the development of dyes and pigments due to the chromophoric properties of the acridine ring.
Mechanism of Action
The mechanism of action of 2-((3-Chloroacridin-9-yl)thio)acetic acid involves its interaction with biological macromolecules:
DNA Intercalation: The acridine moiety can intercalate into DNA, disrupting the replication and transcription processes.
Enzyme Inhibition: The compound may inhibit enzymes involved in nucleic acid metabolism.
Reactive Oxygen Species (ROS) Generation: The thioacetic acid group can generate reactive oxygen species, leading to oxidative stress in cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Acridine-Based Derivatives
a) 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-decahydroacridine-10-acetic acid
- Structure : A decahydroacridine (saturated acridine) with a 4-chlorophenyl group and acetic acid at position 10.
- Properties: The saturated ring reduces planarity, limiting DNA intercalation but improving metabolic stability. The acetic acid group enhances water solubility compared to non-polar analogs.
b) N-(4-Chloroacridin-9-yl)-N-methylacetamide
- Structure : Acridine with a chloro group at position 4 and an N-methylacetamide substituent at position 8.
- Comparison: The amide group reduces acidity compared to the sulfanylacetic acid in the target compound, affecting bioavailability and binding to charged biomolecules.
c) Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate
- Structure : Combines a purine ring with a 4-chlorophenylsulfanyl group and an ethyl acetate moiety.
- Key Difference : The ester group in this compound decreases water solubility but improves cell membrane permeability. Its activity in nucleotide analog pathways contrasts with the intercalation-driven mechanisms of acridine derivatives .
Sulfanylacetic Acid Derivatives
a) 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acid
- Structure: Features a sulfanylacetic acid group linked to a ketone-substituted arylbutanoic acid.
- Activity : Demonstrated inhibition of enzymes like dehydrogenases due to the reactive ketone group. The sulfanylacetic acid moiety enhances binding to catalytic sites, a property shared with the target compound .
b) (6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic Acid
- Structure : A polyazafluorene core with a sulfanylacetic acid substituent.
- Comparison : The nitrogen-rich core increases basicity, altering interaction modes with nucleic acids. This compound is investigated for antimicrobial activity, highlighting the role of sulfanyl groups in targeting bacterial proteins .
Xanthone and Flavone Derivatives
a) Xanthone-4-acetic Acid (XAA)
- Structure : Xanthone core with an acetic acid group at position 4.
- Biological Activity : In J-774A.1 cells, XAA weakly inhibits nitric oxide production at 50 μM but shows low toxicity at 100 μM. Unlike the target compound, XAA lacks a sulfanyl group, which may reduce its ability to modulate redox-sensitive pathways .
b) Compound 5 (2-methyl-2-{[(9-oxo-9H-xanthen-2-yl)methyl]sulfanyl}-propanoic acid)
- Structure: Xanthone derivative with a methyl-sulfanylpropanoic acid chain.
- The sulfanyl group’s role in quenching reactive oxygen species parallels the target compound’s hypothesized mechanism .
Comparative Analysis Table
Research Findings and Mechanistic Insights
- Chlorine Substitution : Position matters—3-chloroacridine derivatives may exhibit stronger DNA intercalation than 4-chloro analogs due to steric and electronic effects .
- Acetic Acid vs. Ester/Amide : The free carboxylic acid in the target compound improves water solubility but may limit blood-brain barrier penetration compared to esterified analogs like the purine derivative in .
Biological Activity
[(3-Chloroacridin-9-yl)sulfanyl]acetic acid, also known as 2-((3-chloroacridin-9-yl)thio)acetic acid, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
The synthesis of [(3-Chloroacridin-9-yl)sulfanyl]acetic acid typically involves the following steps:
- Starting Material : The synthesis begins with 3-chloroacridine, which can be obtained through chlorination of acridine.
- Thioether Formation : The 3-chloroacridine is reacted with thioglycolic acid under basic conditions, leading to the formation of a thioether linkage.
- Acidification : The resultant intermediate is then acidified to produce the final product.
The compound's structure allows for various chemical modifications, making it a versatile building block in medicinal chemistry.
Antimicrobial Activity
Research indicates that acridine derivatives, including [(3-Chloroacridin-9-yl)sulfanyl]acetic acid, exhibit antimicrobial properties. Studies have shown effectiveness against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 3.12 μg/mL |
| Klebsiella pneumoniae | 3.12 μg/mL |
These findings suggest that the compound could be developed further as an antimicrobial agent in clinical settings .
Anticancer Potential
The acridine moiety is known for its ability to intercalate into DNA, disrupting replication and transcription processes. The proposed mechanisms of action include:
- DNA Intercalation : Disruption of DNA replication and transcription.
- Enzyme Inhibition : Potential inhibition of enzymes involved in nucleic acid metabolism.
- Reactive Oxygen Species (ROS) Generation : The thioacetic acid group may induce oxidative stress in cells, contributing to its anticancer activity .
Case studies have demonstrated that compounds with similar structures show promising results in inhibiting cancer cell proliferation and inducing apoptosis.
The biological activity of [(3-Chloroacridin-9-yl)sulfanyl]acetic acid can be attributed to several mechanisms:
- DNA Interaction : The compound's ability to intercalate into DNA affects gene expression and cellular functions.
- Oxidative Stress Induction : By generating ROS, the compound can lead to cellular damage and apoptosis in cancer cells.
- Targeting Enzymes : Inhibiting specific enzymes involved in cancer cell metabolism may enhance its therapeutic efficacy.
Research Findings and Case Studies
Several studies have explored the biological activities of acridine derivatives:
- A study reported that compounds similar to [(3-Chloroacridin-9-yl)sulfanyl]acetic acid exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values indicating strong potential for further development .
- Another investigation highlighted the compound's antibacterial properties against resistant strains, suggesting its utility in treating infections that are difficult to manage with conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
